molecular formula C12H22N2 B13186752 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13186752
M. Wt: 194.32 g/mol
InChI Key: JWWKAOWQJVLKGZ-UHFFFAOYSA-N
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Description

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine derivative featuring a cyclopropylmethyl substituent at the 9-position of the azabicyclo[3.3.1]nonane scaffold. This compound belongs to a class of nitrogen-containing bicyclic structures known for their pharmacological relevance, particularly in receptor targeting (e.g., sigma, adenosine receptors) and as intermediates in drug synthesis . Notably, the bicyclic framework confers rigidity, which can enhance binding affinity and selectivity in biological systems .

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C12H22N2/c13-10-6-11-2-1-3-12(7-10)14(11)8-9-4-5-9/h9-12H,1-8,13H2

InChI Key

JWWKAOWQJVLKGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)N

Origin of Product

United States

Biological Activity

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound characterized by a unique structural framework that includes a nitrogen atom within a bicyclic system. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NC_{13}H_{21}N, with a molecular weight of approximately 205.32 g/mol. The compound features a cyclopropylmethyl group, which enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC13H21NC_{13}H_{21}N
Molecular Weight205.32 g/mol
LogP-0.72
Hydrogen Bond Acceptors1
Hydrogen Bond Donors3
Polar Surface Area (Ų)41

Biological Activity

Research indicates that compounds within the azabicyclo[3.3.1]nonane class, including this compound, exhibit significant biological activities, particularly in modulating neurotransmitter systems.

Receptor Interactions

One of the key areas of investigation is the interaction of this compound with various receptors, including:

  • Nociceptin/Orphanin FQ Receptor (NOP) : This receptor plays a crucial role in pain modulation and has been targeted for developing analgesics with fewer side effects than traditional opioids. Studies have shown that derivatives of azabicyclo compounds can act as selective antagonists or partial agonists at the NOP receptor, suggesting potential applications in pain management .
  • Dopamine Receptors : Similar compounds have demonstrated affinity for dopamine receptors, which are implicated in various neuropsychiatric disorders. The interaction with these receptors may provide insights into the treatment of conditions such as depression and anxiety .

Pharmacological Studies

Several pharmacological studies have evaluated the effects of this compound on cellular models and animal models:

  • In Vitro Binding Studies : Binding assays using CHO cells expressing human NOP receptors revealed that certain derivatives exhibit antagonist properties, which could be beneficial for developing new pain relief medications .
  • In Vivo Efficacy : Animal studies have indicated that administration of related azabicyclo compounds leads to significant analgesic effects, as measured by tail withdrawal latency tests in mice, highlighting their potential as analgesics .

Case Studies

A notable case study involved the evaluation of this compound's effects on inflammatory pain models:

  • Study Design : Mice were subjected to inflammatory pain models, and various doses of the compound were administered.
  • Findings : Results showed a dose-dependent reduction in pain response, suggesting effective modulation of nociceptive pathways.

Comparison with Similar Compounds

The following analysis compares 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine with structurally and functionally related compounds, focusing on synthesis, stereochemistry, pharmacological activity, and safety.

Structural Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine Cyclopropyl (9) C₁₁H₂₀N₂ 180.29 1210659-07-6 Cyclopropyl group; respiratory and skin hazards (H335, H314)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl (9) C₉H₁₈N₂ 154.25 76272-56-5 Endo isomer; Granisetron impurity; lower molecular weight
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine Cyclopropyl (3) C₁₁H₂₀N₂ 180.29 1171403-14-7 Positional isomer; differing stereoelectronic properties

Key Observations :

  • Substituent Position : The 9-substituted derivatives (cyclopropylmethyl, cyclopropyl, methyl) exhibit distinct steric and electronic profiles compared to 3-substituted analogs (e.g., 3-cyclopropyl), impacting receptor interactions .
  • Stereochemistry : The endo configuration of 9-methyl derivatives (e.g., Granisetron impurity E) enhances stability and pharmacological relevance compared to exo isomers .

Key Observations :

  • Reduction Strategies : LiAlH₄ is commonly used for ketone-to-amine reduction in bicyclic systems, yielding 3-amine derivatives .
  • Cyclopropane Functionalization : Cyclopropyl groups are introduced via alkylation or ring-closing metathesis, requiring precise control to avoid side reactions .
Pharmacological Activity
Compound Biological Target Affinity (Ki) Selectivity Reference
N-substituted carbamate analogs Sigma-2 (σ2) receptors 2f: σ2 Ki = 12 nM >100-fold vs σ1
9-Methyl derivatives Adenosine receptors Subtype-selective A₁/A₃ agonism
3,7-Diazabicyclo[3.3.1]nonan-9-ones Diverse targets Anticancer, antiviral Broad-spectrum

Key Observations :

  • Receptor Selectivity : Substituents at the 9-position (e.g., methyl, cyclopropylmethyl) influence receptor subtype selectivity. For example, carbamate analogs show high σ2 affinity for cancer imaging .
  • Bicyclic Scaffold Utility: The azabicyclo[3.3.1]nonane core is versatile, enabling modifications for tailored biological activity .

Key Observations :

Q & A

Q. What analytical workflows are recommended for novel azabicyclo derivatives?

  • Answer : A tiered approach:

Primary Characterization : NMR, FT-IR, and elemental analysis.

Advanced Techniques : X-ray crystallography for absolute configuration , LC-MS for trace impurities.

Computational Validation : DFT-optimized structures compared to experimental data .

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